5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of two methyl groups at positions 5 and 8, a hydroxyl group at position 4, and a carboxylic acid group at position 3. It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol .
Mechanism of Action
Target of Action
Quinoline compounds, to which this molecule belongs, are known to interact with a variety of biological targets, including enzymes and receptors, playing a significant role in medicinal chemistry .
Mode of Action
Quinoline compounds are known to participate in both electrophilic and nucleophilic substitution reactions . They can form salts with acids, indicating their potential to interact with acidic groups in biological targets .
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biological processes, suggesting that they may interact with multiple pathways .
Result of Action
Quinoline compounds are known for their diverse biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as ph can influence the behavior of quinoline compounds .
Biochemical Analysis
Biochemical Properties
5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, quinoline derivatives, including this compound, have been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound can form complexes with metal ions, which can affect the activity of metalloenzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline derivatives can modulate the activity of kinases and phosphatases, which are crucial for cell signaling . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription . Additionally, this compound can induce changes in gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can also exhibit biological activity, which may influence the overall effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Additionally, the compound can affect the activity of enzymes involved in oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . In these compartments, it can exert its effects on DNA replication, transcription, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives . This reaction typically involves the condensation of aniline derivatives with β-ketoesters followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green solvents, like ethanol, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
- 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
- 4-Hydroxyquinoline-3-carboxylic acid
- 2-Hydroxyquinoline-4-carboxylic acid
Uniqueness
5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-6-3-4-7(2)10-9(6)11(14)8(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOCEZXDNSFDGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC=C(C2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369496 |
Source
|
Record name | 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303010-02-8 |
Source
|
Record name | 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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